![molecular formula C8H9ClFNO2S B13239828 N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B13239828.png)
N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl chloride is a chemical compound with the molecular formula C8H9ClFNO2S It is a sulfonamide derivative, characterized by the presence of a sulfamoyl chloride group attached to a fluorophenylmethyl and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl chloride typically involves the reaction of 3-fluorobenzylamine with chlorosulfonic acid, followed by methylation. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction. The general reaction scheme can be summarized as follows:
Step 1: 3-fluorobenzylamine reacts with chlorosulfonic acid to form the intermediate 3-fluorobenzylsulfonyl chloride.
Step 2: The intermediate is then treated with methylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the chloride atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Solvents such as dichloromethane, acetonitrile, and tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.
Catalysts: Catalysts like triethylamine or pyridine may be used to enhance the reaction rates.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can yield a sulfonamide derivative, while reaction with an alcohol can produce a sulfonate ester.
Applications De Recherche Scientifique
N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl chloride involves its interaction with biological molecules, particularly proteins and enzymes. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(3-chlorophenyl)methyl]-N-methylsulfamoyl chloride
- N-[(3-bromophenyl)methyl]-N-methylsulfamoyl chloride
- N-[(3-iodophenyl)methyl]-N-methylsulfamoyl chloride
Uniqueness
N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl chloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets compared to other halogenated derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H9ClFNO2S |
|---|---|
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl chloride |
InChI |
InChI=1S/C8H9ClFNO2S/c1-11(14(9,12)13)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 |
Clé InChI |
ACOYRGGDRPGFNM-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC(=CC=C1)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13239747.png)
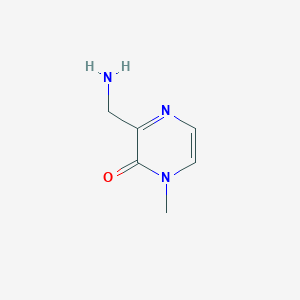

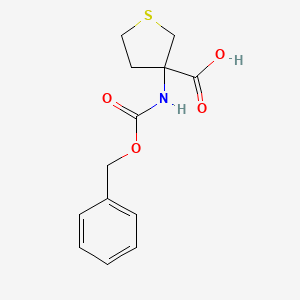

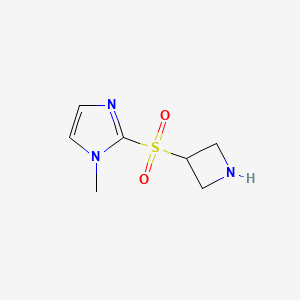
![tert-Butyl N-[4-(4-nitrophenyl)-4-oxobutyl]carbamate](/img/structure/B13239789.png)

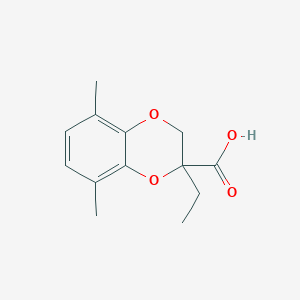
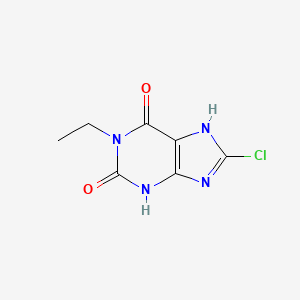
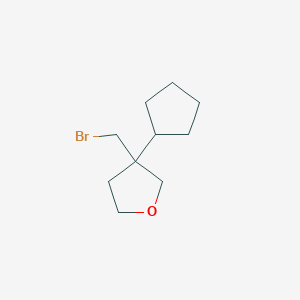
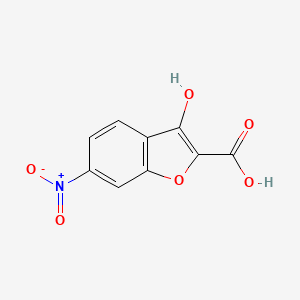
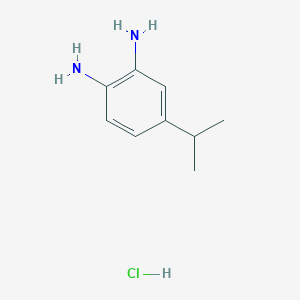
![2-[4-(4-Aminophenoxy)phenyl]acetonitrile](/img/structure/B13239824.png)
